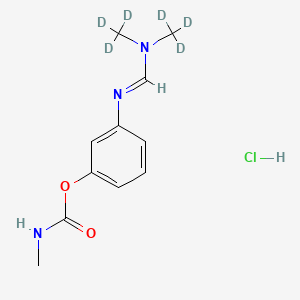

Formetanate-d6, Hydrochloride

Overview

Description

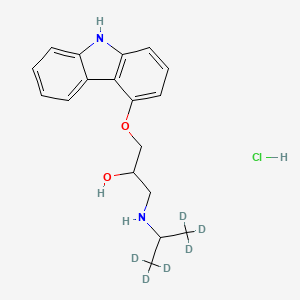

Formetanate-d6, Hydrochloride is a stable isotope labelled product with a molecular formula of C11 2H6 H9 N3 O2 . Cl H and a molecular weight of 263.75 . It is used as a reagent and intermediate in biochemical research . Formetanate hydrochloride is a carbamate pesticide used to control spider mites and some insects on ornamentals, fruit, vegetables, and alfalfa .

Synthesis Analysis

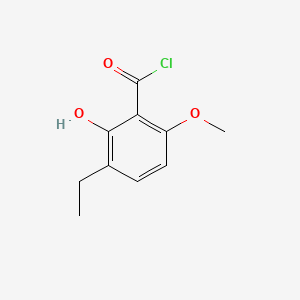

Formetanate hydrochloride is stable in acetonitrile and is therefore extracted from samples with acetonitrile. The crude extracts are purified using a combination of ethylenediamine-N-propyl silylation silica gel and graphite carbon mini columns .Molecular Structure Analysis

The molecular formula of this compound is C11 2H6 H9 N3 O2 . Cl H . The molecular structure of formetanate hydrochloride is available on various chemical databases .Chemical Reactions Analysis

Formetanate hydrochloride is a carbamate ester. Carbamates are chemically similar to, but more reactive than amides. They form polymers such as polyurethane resins. Carbamates are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides .Physical and Chemical Properties Analysis

This compound has a molecular weight of 263.75 . The average molecular mass of formetanate hydrochloride is 257.717 Da .Scientific Research Applications

1. Environmental Behavior and Stability

Formetanate hydrochloride demonstrates bifunctional pesticide properties with notable solubility and high toxicity. Its degradation behavior in water, crucial for environmental assessments, indicates that the formamidine group is more labile than the carbamate group, especially under basic conditions. This knowledge assists in predicting degradation products and designing remediation technologies for formetanate-contaminated water (Divito et al., 2007).

2. Interactions with Human Hemoglobin

Formetanate hydrochloride's interaction with human hemoglobin, examined through spectroscopic analysis and molecular docking, highlights its potential biological effects. This research is vital in understanding the impacts of formetanate hydrochloride on living organisms, especially considering its usage in agriculture (Khatibi et al., 2019).

3. Advanced Oxidation Process Degradation

Studying the degradation of formetanate hydrochloride through advanced oxidation processes like sonolytic, photocatalytic, and sonophotocatalytic methods provides insights into effective degradation mechanisms. This is crucial for developing environmental remediation strategies (Madhavan et al., 2010).

4. Residue Analysis in Agriculture

Formetanate hydrochloride's presence in agricultural products, such as strawberries, has been assessed using high-performance liquid chromatography. This research is significant for food safety and regulation compliance (Hu et al., 1996).

5. Impact on Glycated Hemoglobin

The effects of formetanate hydrochloride on glycated human hemoglobin provide insights into its potential impact on diabetic patients. Understanding these interactions is important for assessing the health implications of exposure to this pesticide (Khatibi et al., 2021).

Mechanism of Action

Target of Action

Formetanate-d6, Hydrochloride primarily targets cholinesterase or acetylcholinesterase (AChE) . Cholinesterase is a key enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system. By inhibiting this enzyme, this compound disrupts normal nerve function .

Mode of Action

This compound acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By suppressing the action of acetylcholine esterase, it disrupts the normal function of the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter essential for many functions in the body, including muscle contraction and heart rate. By inhibiting cholinesterase, this compound disrupts this pathway, leading to an accumulation of acetylcholine and overstimulation of the nerves .

Pharmacokinetics

It’s known that carbamate pesticides like this compound are generally well absorbed by the body and are widely distributed . They are metabolized in the liver and excreted in the urine . The bioavailability of this compound is influenced by these ADME properties.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of nerve function. By inhibiting cholinesterase, it causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of the postsynaptic neuron . This can result in symptoms of overstimulation, such as muscle contractions, tremors, and in severe cases, respiratory failure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its effectiveness as a pesticide can be affected by the presence of other chemicals, soil composition, temperature, and rainfall . Furthermore, its stability and persistence in the environment can be influenced by factors such as pH, temperature, and sunlight exposure .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Formetanate-d6, Hydrochloride is a formamidine acaricide and a carbamate insecticide . It interacts with enzymes and proteins in biochemical reactions. The compound acts by permitting constant impulse transmission at synapses, leading to convulsions in insects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been observed to induce oxidative stress in honeybee larvae, as indicated by decreased activity of superoxide dismutase and increased activities of catalase and glutathione-S-transferase .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of cholinesterase or acetylcholinesterase (AChE). Carbamates, such as this compound, form unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes. This inhibition is reversible .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on honeybee larvae, the lethal concentration LC50 (72 h) following single dietary exposure to this compound was determined .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the Acceptable Daily Intake (ADI) is 0.004 mg/kg bw/day, and the Acute Reference Dose (ARfD) is 0.005 mg/kg bw/d .

Properties

IUPAC Name |

[3-[[bis(trideuteriomethyl)amino]methylideneamino]phenyl] N-methylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c1-12-11(15)16-10-6-4-5-9(7-10)13-8-14(2)3;/h4-8H,1-3H3,(H,12,15);1H/i2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPKGPZHHQEODQ-HVTBMTIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC(=C1)N=CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C=NC1=CC(=CC=C1)OC(=O)NC)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661985 | |

| Record name | 3-[(E)-({Bis[(~2~H_3_)methyl]amino}methylidene)amino]phenyl methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185240-24-7 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185240-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(E)-({Bis[(~2~H_3_)methyl]amino}methylidene)amino]phenyl methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[1,3-dioxolane-4,2-[7]oxabicyclo[4.1.0]heptane] (9CI)](/img/no-structure.png)

![6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one](/img/structure/B562778.png)

![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B562782.png)